A Technical Guide to the Physicochemical Properties of 1-Benzyl-1,3-dimethylurea
A Technical Guide to the Physicochemical Properties of 1-Benzyl-1,3-dimethylurea
Introduction
1-Benzyl-1,3-dimethylurea is a substituted urea compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of urea, it possesses a core structure that is a common motif in biologically active molecules. The presence of a flexible benzyl group alongside two methyl groups imparts specific steric and electronic characteristics that dictate its interaction with biological targets and its behavior in various chemical environments. Understanding the fundamental physicochemical properties of this compound is paramount for professionals in drug development and chemical research. These properties govern critical aspects ranging from reaction kinetics and purification strategies to solubility, membrane permeability, and ultimately, bioavailability. This guide provides an in-depth analysis of the key physicochemical parameters of 1-Benzyl-1,3-dimethylurea, offering both established data and the experimental methodologies required for their validation.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity is the foundation upon which all other physicochemical data is built.
Key Identifiers:
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IUPAC Name: 1-Benzyl-1,3-dimethylurea
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Molecular Formula: C₁₀H₁₄N₂O
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CAS Number: 10313-05-0
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Molecular Weight: 178.23 g/mol
The structure features a central carbonyl group bonded to two nitrogen atoms. One nitrogen is substituted with a benzyl group (a phenyl ring attached to a methylene bridge), while the other nitrogen is substituted with a methyl group. The first nitrogen also bears a methyl group, completing the 1,3-dimethyl substitution pattern. This arrangement provides a combination of a hydrophobic aromatic region, a flexible linker, and a polar urea core capable of acting as both a hydrogen bond donor and acceptor.
Note: The DOT language does not natively support aromatic ring structures perfectly. A proper chemical drawing software would render this more accurately.
Caption: 2D representation of 1-Benzyl-1,3-dimethylurea.
Core Physicochemical Properties: Data and Determination
The following section details the essential physicochemical properties of 1-Benzyl-1,3-dimethylurea, their importance, and the standard protocols for their experimental determination.
Summary of Physicochemical Data
| Property | Value | Significance in Drug Development |
| Molecular Weight | 178.23 g/mol | Influences diffusion, bioavailability (Lipinski's Rule of Five). |
| Melting Point (°C) | Data not available in searched results | Indicator of purity, lattice energy, and solid-state stability. |
| Boiling Point (°C) | Data not available in searched results | Relates to volatility; important for purification by distillation. |
| Water Solubility | Data not available in searched results | Crucial for formulation, administration, and absorption.[1][2][3] |
| LogP (Octanol/Water) | Predicted values vary | Key indicator of lipophilicity, affecting membrane permeability and metabolism. |
| pKa | Data not available in searched results | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |
Melting Point: A Measure of Purity and Stability
The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline compound, this occurs over a narrow range (typically 0.5-1.0°C). A depressed and broadened melting range is a strong indicator of impurities.[4]
This method is the most common and accessible for determining the melting point of a powdered solid.[5]
Principle: A small, packed sample in a capillary tube is heated at a controlled rate. The temperatures at which melting begins and is complete are recorded as the melting range.[4][5]
Methodology:
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Sample Preparation: Ensure the 1-Benzyl-1,3-dimethylurea sample is completely dry and finely powdered.[5][6] Jab the open end of a glass capillary tube into the powder to collect a small amount.[6][7] Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end, aiming for a packed column height of 1-2 mm.[4]
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Apparatus Setup: Place the capillary tube into the sample holder of a calibrated melting point apparatus.[6]
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Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This saves time in subsequent, more accurate measurements.
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Accurate Determination: Cool the apparatus to at least 20°C below the approximate melting point.[6] Begin heating again at a slow, controlled rate of 1-2°C per minute. A slow heating rate is critical for an accurate measurement.[4]
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Observation and Recording: Record the temperature at which the first drop of liquid appears (T1). Continue heating slowly and record the temperature at which the last solid crystal melts into a clear liquid (T2).[6] The melting range is reported as T1-T2.
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Validation: Perform the determination in duplicate or triplicate using a fresh sample and capillary tube for each run to ensure consistency.[7]
Solubility: The Gateway to Bioavailability
Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a specific solvent at equilibrium.[8] It is a critical parameter in drug development, as a compound must be in solution to be absorbed and exert its biological effect.[3] Poor aqueous solubility is a major hurdle in formulation and can lead to poor bioavailability.[3]
The shake-flask method is the gold standard for determining thermodynamic solubility, measuring the equilibrium between the dissolved and undissolved solid.[8][9]
Principle: An excess amount of the solid compound is agitated in a specific buffer (e.g., phosphate-buffered saline, PBS pH 7.4) for an extended period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified.[2][8]
Methodology:
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Preparation: Accurately weigh an excess amount of solid 1-Benzyl-1,3-dimethylurea (e.g., 1-2 mg) into a glass vial.[8]
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Incubation: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS at pH 7.4 to mimic physiological conditions).[8] Seal the vials.
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Equilibration: Place the vials in an incubator shaker or on a vial roller system at a constant temperature (e.g., 25°C or 37°C) and agitate for a prolonged period, typically 24 hours, to allow the system to reach equilibrium.[1][8][9]
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Phase Separation: After incubation, allow the vials to stand so that the excess solid can settle. To separate the saturated supernatant from the undissolved solid, either centrifuge the vials or filter the solution using a low-binding filter (e.g., 0.45 µm PVDF). This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.
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Quantification: Prepare a series of dilutions of the resulting filtrate. Analyze the concentration of 1-Benzyl-1,3-dimethylurea in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3]
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Calculation: Construct a calibration curve using standards of known concentrations. Use this curve to determine the concentration of the saturated solution, which represents the thermodynamic solubility. The results are typically reported in units of µg/mL or µM.
Partition Coefficient (LogP): Measuring Lipophilicity
The n-octanol/water partition coefficient (Pow) is a measure of a compound's differential solubility between a nonpolar solvent (n-octanol, mimicking lipids) and a polar solvent (water). It is expressed as a logarithm (logP) and is a key predictor of a drug's ability to cross biological membranes. The OECD recommends the shake-flask method for compounds with an expected logP between -2 and 4.[10][11]
Principle: The compound is dissolved in a two-phase system of n-octanol and water. After vigorous mixing and separation, the concentration of the compound in each phase is measured to calculate the partition coefficient.[10]
Caption: Workflow for LogP determination via the shake-flask method.
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate. This ensures the solvent activities are at equilibrium before the experiment begins.
-
Test Preparation: Add a known amount of 1-Benzyl-1,3-dimethylurea to a suitable vessel (e.g., a separatory funnel or centrifuge tube) containing a defined volume ratio of the pre-saturated n-octanol and water.
-
Equilibration: Shake the vessel vigorously for several minutes and then place it on a mechanical shaker at a constant temperature (20-25°C) for 1-2 hours to ensure equilibrium is reached.[12]
-
Phase Separation: Allow the vessel to stand until the two phases have clearly separated. If an emulsion has formed, centrifugation is required to break it.[10][11]
-
Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of 1-Benzyl-1,3-dimethylurea in both the n-octanol and aqueous layers using a validated analytical method.
-
Calculation: The partition coefficient (Pow) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value is expressed as its base-10 logarithm (logP). The experiment should be repeated with different phase volume ratios to ensure the result is independent of concentration.[11]
Spectroscopic Profile
Spectroscopic data provides direct confirmation of the molecular structure.
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¹H NMR (Proton Nuclear Magnetic Resonance): Would be expected to show distinct signals for the two different methyl groups, the methylene protons of the benzyl group, and the aromatic protons of the phenyl ring. The integration of these signals would correspond to the number of protons in each environment (3H, 3H, 2H, and 5H, respectively).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would reveal signals for the carbonyl carbon (typically ~155-165 ppm), the carbons of the two methyl groups, the methylene carbon, and the unique carbons of the aromatic ring.
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IR (Infrared) Spectroscopy: A strong absorption band corresponding to the C=O (carbonyl) stretch of the urea moiety would be prominent, typically in the region of 1630-1680 cm⁻¹. N-H stretching bands would also be visible around 3300-3500 cm⁻¹.
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MS (Mass Spectrometry): Would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (178.23). Fragmentation patterns would likely show cleavage at the benzylic position, resulting in characteristic fragment ions.
Conclusion
The physicochemical properties of 1-Benzyl-1,3-dimethylurea define its behavior in both chemical and biological systems. While some data points require experimental determination, established protocols provide a clear and reliable path for their acquisition. A thorough characterization of its melting point, solubility, and lipophilicity is a non-negotiable first step for any research program involving this compound. This data empowers scientists to design more effective synthetic routes, develop stable and bioavailable formulations, and ultimately, accelerate the journey from chemical entity to functional application.
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A.8. PARTITION COEFFICIENT 1. METHOD. EUR-Lex. Available at: [Link]
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